molecular formula C15H16N2O4S B10974345 N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B10974345
M. Wt: 320.4 g/mol
InChI Key: WPZXRAFNKNVJLR-UHFFFAOYSA-N
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Description

N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a sulfonylamino group attached to a phenyl ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to modulate oxidative stress and inflammatory markers, making it a potential candidate for therapeutic applications. The compound downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10) .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methoxyphenyl)acetamide
  • 2-Amino-4-acetaminoanisole
  • N1-Acetyl-4-methoxy-1,3-phenylenediamine

Uniqueness

N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE stands out due to its unique combination of a methoxyphenyl group and a sulfonylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable for research in oxidative stress and inflammation .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[4-[(3-methoxyphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C15H16N2O4S/c1-11(18)16-12-6-8-13(9-7-12)17-22(19,20)15-5-3-4-14(10-15)21-2/h3-10,17H,1-2H3,(H,16,18)

InChI Key

WPZXRAFNKNVJLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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